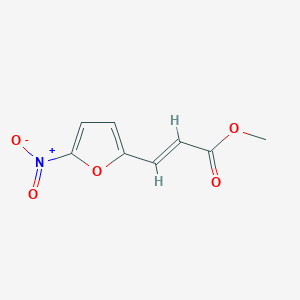![molecular formula C16H16N2O4 B162828 Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 1762-42-1](/img/structure/B162828.png)
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Overview
Description
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is an organic compound with the CAS Number: 1762-42-1 . Its molecular weight is 300.31 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of bipyridiniums, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, is straightforward and utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The InChI Code of “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is 1S/C16H16N2O4/c1-3-21-15 (19)11-5-7-17-13 (9-11)14-10-12 (6-8-18-14)16 (20)22-4-2/h5-10H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Bipyridinium salts, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Physical And Chemical Properties Analysis
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is a solid substance under normal conditions . It should be stored under an inert gas .
Scientific Research Applications
Photoreduction and Hydrogen Production
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate has been studied in the context of light-induced electron-transfer reactions. It is used in complexes that act as sensitizers for the photoreduction of water, contributing to hydrogen production. This application is significant in the field of renewable energy, particularly in hydrogen generation as a sustainable fuel source. Complexes containing this compound have been compared with other ruthenium complexes for their efficiency in hydrogen generation, indicating its potential in energy-related applications (Launikonis et al., 1986).
Photovoltaic Sensitizers
The compound plays a role in the development of photovoltaic sensitizers. It is used in the synthesis of complexes that can serve as efficient sensitizers in dye-sensitized solar cells. These cells are crucial for converting solar energy into electricity, and the inclusion of this compound in these complexes can enhance their effectiveness and efficiency (Abbotto et al., 2008).
Polymerization Catalysts
This chemical is also involved in polymerization processes. It is a part of catalyst systems that are highly active and stereospecific for the polymerization of 1,3-dienes. These catalysts are essential for the production of polymers with specific structures and properties, which are vital in various industrial applications (Bazzini et al., 2002).
Chemical Synthesis and Characterization
The compound is used in the synthesis of new acrylic acid derivatives, which are important for incorporating metal coordination sites in polyacrylates. This application is significant in the field of materials science, especially in the development of advanced materials with specific properties and applications (Heintz et al., 2018).
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound is involved in the synthesis of antitubercular complexes. These complexes have potential applications in the treatment of tuberculosis, highlighting its significance in drug development and medicinal chemistry (Toupet et al., 2009).
Spectroscopic Studies
The compound has been studied using Raman spectroscopy, which provides insights into its structural and electronic properties. This is important for understanding its behavior in various applications, particularly in the field of materials science and chemistry (Umapathy et al., 1989).
Electron Transfer in Solar Energy
This compound is used in the study of electron transfer processes in solar energy applications. Its role in sensitizing complexes that facilitate electron transfer is crucial in the development of solar energy technologies (Wolfbauer et al., 2000).
Safety and Hazards
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJVXIVHPUFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477347 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-42-1 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in chemical research?
A: this compound (dceb) is primarily used as a ligand in coordination chemistry, particularly with transition metals like ruthenium, iridium, and copper. [, , , , , , ] This is due to the presence of two nitrogen atoms in the bipyridine ring that can readily donate electrons to form stable complexes with metal ions.
Q2: What are the implications of incorporating this compound into metal complexes for photocatalysis?
A: Dceb plays a crucial role in influencing the photocatalytic activity of metal complexes. For instance, in ruthenium-based complexes designed for photocatalytic hydrogen generation, the presence of dceb as a peripheral ligand was found to enhance hydrogen production compared to complexes with other ligands like 2,2'-bipyridine (bpy). [] This is attributed to the participation of dceb in the photocatalytic process. Additionally, its ester groups can influence electron transfer properties and excited state lifetimes, impacting the overall efficiency of photocatalysis. [, ]
Q3: How does the structure of this compound affect its electrochemical properties?
A: Electrochemical studies on ruthenium complexes containing dceb have shown that it undergoes reversible reduction processes. [] The presence of electron-withdrawing ester groups in dceb influences the reduction potentials, shifting them to more positive values compared to complexes with electron-donating substituents. This highlights the impact of structural modifications on the electrochemical behavior of dceb-containing complexes.
Q4: Are there any spectroscopic techniques used to study this compound and its metal complexes?
A: Yes, various spectroscopic techniques are employed to characterize dceb and its complexes. 1H NMR spectroscopy helps identify structural features and interactions with solvents. [] Infrared (IR) spectroscopy, including time-resolved IR, is used to analyze vibrational modes and study excited states in metal complexes containing dceb, particularly those designed for photocatalytic applications. [] UV-Vis spectroscopy is valuable for investigating the electronic transitions and light absorption properties of dceb-containing complexes. [, ]
Q5: How does the crystal structure of this compound influence its solid-state interactions?
A: In the crystal structure of dceb, the molecule possesses inversion symmetry, with two half-molecules present in the asymmetric unit. [] These molecules are linked together through C—H⋯O and C—H⋯N hydrogen bonds, forming sheets and a three-dimensional framework. This organized packing arrangement in the solid state can have implications for its material properties and potential applications.
Q6: Have there been any studies on the stability and degradation of this compound in different environments?
A: While specific studies on the environmental degradation of dceb are limited in the provided research, electrochemical investigations on dceb-containing ruthenium complexes have revealed that the reduction products can undergo decomposition. [] For instance, (Et2-dcbpy)2Ru(CN)2 primarily undergoes de-esterification upon reduction, highlighting a potential degradation pathway for dceb. Further research is needed to fully understand its environmental fate and impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















